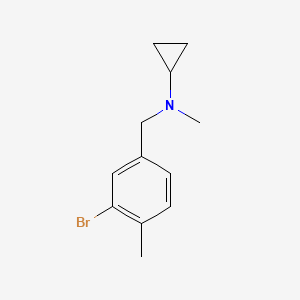
6-Vinylnaphthalene-2-carboxylic acid methyl ester
Vue d'ensemble
Description
6-Vinylnaphthalene-2-carboxylic acid methyl ester is a versatile chemical compound used in various scientific research. Its applications range from organic synthesis to material science. It is a type of fatty acid ester that is derived by transesterification of fats with methanol .
Synthesis Analysis
The synthesis of 6-Vinylnaphthalene-2-carboxylic acid methyl ester can be achieved through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For instance, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure analysis of 6-Vinylnaphthalene-2-carboxylic acid methyl ester can be performed using mass spectrometry (MS). In MS, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field. The fragmentation patterns are then used as a means of identification .Chemical Reactions Analysis
Fatty acid methyl esters (FAME), such as 6-Vinylnaphthalene-2-carboxylic acid methyl ester, are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide . Carboxylic acids react with diazomethane to produce methyl esters .Physical And Chemical Properties Analysis
Fatty acid methyl esters (FAME) like 6-Vinylnaphthalene-2-carboxylic acid methyl ester are less corrosive and therefore preferred for biodiesel production. They also usually have about 12-15 units higher cetane number than their unesterified counterparts .Mécanisme D'action
Orientations Futures
The future directions for 6-Vinylnaphthalene-2-carboxylic acid methyl ester and similar compounds involve their potential use in medicine and the production of bio-based feedstocks. For instance, seed and vegetable oils can be transformed into fatty alcohols and other bulk chemicals . Furthermore, new fatty acids were discovered using an HPLC/MS method for pinpointing the double and triple bonds in fatty acids .
Propriétés
IUPAC Name |
methyl 6-ethenylnaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-3-10-4-5-12-9-13(14(15)16-2)7-6-11(12)8-10/h3-9H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSWPRIKMMIRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Vinylnaphthalene-2-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

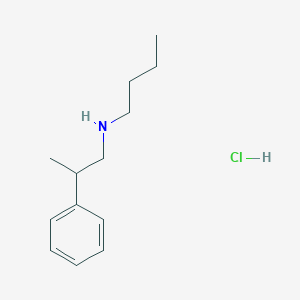
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)


![1-Cyclopropyl-6-fluoro-7-((4aS,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3158119.png)
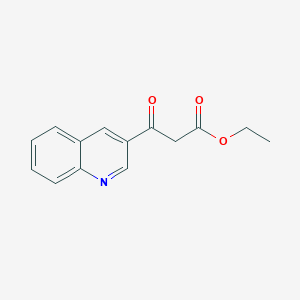
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)
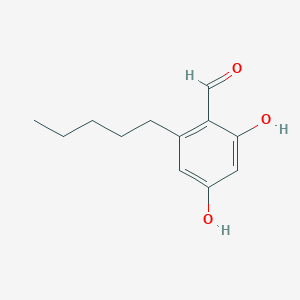


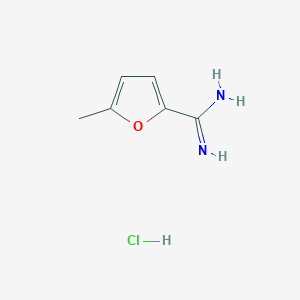
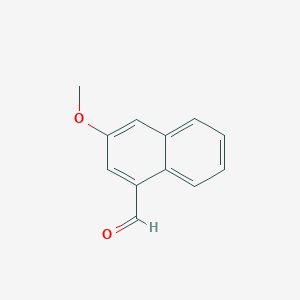
![N-[(3-iodophenyl)methyl]cyclopropanamine](/img/structure/B3158162.png)
